molecular formula C16H27BLiNO5 B567268 Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate CAS No. 1256364-26-7

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate

Cat. No.: B567268
CAS No.: 1256364-26-7
M. Wt: 331.144
InChI Key: CKMOHVFPYKFRPL-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate is an organoboron compound with the molecular formula C16H27BLiNO5. This compound is known for its application in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Preparation Methods

The synthesis of lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate typically involves a one-pot lithiation, borylation, and subsequent coupling reaction. The process begins with the lithiation of a suitable precursor, followed by the addition of a boron reagent to form the borate compound. This method is advantageous due to its stability and ease of handling .

Chemical Reactions Analysis

Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the borate compound with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile reagent in organic synthesis .

Scientific Research Applications

This compound is extensively used in scientific research, particularly in the field of organic chemistry. It is employed in the synthesis of complex organic molecules, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the development of new chemical entities and materials .

Mechanism of Action

The mechanism of action for lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate in Suzuki-Miyaura coupling involves the transmetalation of the borate compound to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the borate compound under the reaction conditions .

Comparison with Similar Compounds

Similar compounds to lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate include other lithium triisopropyl borates and organoboron compounds used in Suzuki-Miyaura coupling reactions. What sets this compound apart is its enhanced stability and ease of handling compared to other boronic acids and boronate esters .

Properties

IUPAC Name

lithium;(5-methoxycarbonylpyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BNO5.Li/c1-11(2)21-17(22-12(3)4,23-13(5)6)15-9-8-14(10-18-15)16(19)20-7;/h8-13H,1-7H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMOHVFPYKFRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)C(=O)OC)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BLiNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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